4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is a complex organic compound with the chemical formula and a molecular weight of 216.24 g/mol. This compound is part of the isoquinoline family, characterized by a fused ring system that includes both oxazine and isoquinoline structures. It is identified by the CAS number 1409950-15-7 and is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is classified under specialty chemicals due to its unique structural features and potential biological activity. Its classification as an oxazinoisoquinoline suggests possible pharmacological properties, making it an interesting subject for research in drug development.
The synthesis of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one features a fused bicyclic system that includes an oxazine ring. Key structural details include:
CN1CCOc2cc(cnc12)C(O)=O.This structure suggests potential interactions with biological targets due to its heterocyclic nature.
The chemical reactivity of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one can be explored through various types of reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
Further studies are necessary to elucidate its precise mechanisms in biological systems.
The physical properties of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one include:
Chemical properties may include stability under various conditions and solubility in different solvents, which are critical for its applications in research and industry.
The potential applications of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one include:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9